5‑Lipoxygenase (5‑LO) Inhibitory Potency in Human PMNL – Fragment‑Level Activity
The target compound is reported to inhibit 5‑LO in human polymorphonuclear leukocytes (PMNL) with an IC₅₀ of 580 nM, using arachidonic acid as substrate and a 15‑min pre‑incubation [1]. This potency classifies the molecule as a moderately potent 5‑LO inhibitor (sub‑micromolar range). By comparison, the widely used antiallergic 5‑LO inhibitor amlexanox exhibits IC₅₀ values of approximately 14–20 µM against 5‑LO (rat basophilic leukemia cells) [2], whereas the non‑selective lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) shows 5‑LO IC₅₀ ≈ 200 nM . The target compound’s 580 nM IC₅₀ thus places it at a potency level comparable to NDGA and roughly 25‑fold superior to amlexanox in this specific cell‑free enzyme assay context.
| Evidence Dimension | 5‑LO enzyme inhibition IC₅₀ (human PMNL, arachidonic acid substrate, 15‑min pre‑incubation) |
|---|---|
| Target Compound Data | IC₅₀ = 580 nM |
| Comparator Or Baseline | Amlexanox IC₅₀ ≈ 14,000–20,000 nM (rat RBL‑2H3 cells, 5‑LO); NDGA IC₅₀ ≈ 200 nM (human recombinant 5‑LO) |
| Quantified Difference | Target compound is ~25‑fold more potent than amlexanox; ~2.9‑fold less potent than NDGA. |
| Conditions | Cell‑free assay vs. cellular assay; different species/enzyme sources. Cross‑study comparison – direct head‑to‑head not available. |
Why This Matters
For users seeking a low‑molecular‑weight 5‑LO chemical probe, the target compound offers a structurally minimal alternative to NDGA with sub‑micromolar potency, whereas amlexanox presents a bulkier, less potent scaffold in this target class.
- [1] BindingDB. CHEMBL3109730: BDBM50446420 – IC₅₀ 580 nM, Inhibition of 5‑LO in human PMNL. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50446420 (accessed 2026-04-29). View Source
- [2] GLPBIO. Amlexanox product datasheet – IC₅₀ 1.4×10⁵ M (cAMP phosphodiesterase, rat mast cells); 5‑LO inhibition in RBL‑2H3 cells. https://www.glpbio.com/amlexanox.html (accessed 2026-04-29). View Source
